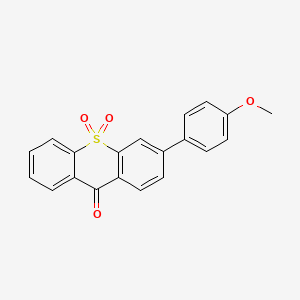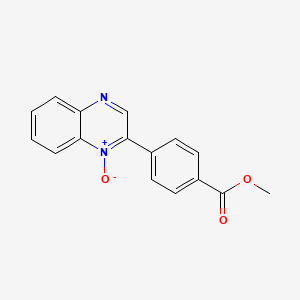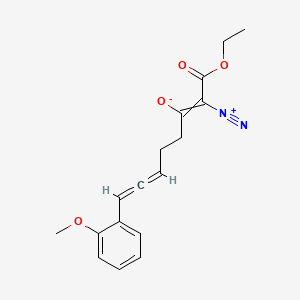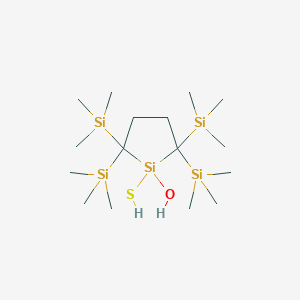
9H-Thioxanthen-9-one, 3-(4-methoxyphenyl)-, 10,10-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Thioxanthen-9-one, 3-(4-methoxyphenyl)-, 10,10-dioxide: is a chemical compound with the molecular formula C20H14O4S . This compound is known for its unique structure, which includes a thioxanthene core substituted with a methoxyphenyl group and a dioxide functional group. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Thioxanthen-9-one, 3-(4-methoxyphenyl)-, 10,10-dioxide typically involves the reaction of thioxanthone with 4-methoxyphenylboronic acid under specific conditions. The reaction is often catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the thioxanthene core is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxide functional group to a sulfide or sulfoxide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and sulfoxides.
Substitution: Various substituted thioxanthenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: In biological research, it is studied for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-cancer agent.
Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 9H-Thioxanthen-9-one, 3-(4-methoxyphenyl)-, 10,10-dioxide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit certain enzymes involved in cellular metabolism, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
Thioxanthone: A parent compound with similar structural features but lacking the methoxyphenyl and dioxide groups.
Fluorene: A structurally related compound with a similar core but different functional groups.
Uniqueness: The presence of the methoxyphenyl and dioxide groups in 9H-Thioxanthen-9-one, 3-(4-methoxyphenyl)-, 10,10-dioxide imparts unique chemical and physical properties, making it distinct from other similar compounds
Propiedades
Número CAS |
890045-49-5 |
|---|---|
Fórmula molecular |
C20H14O4S |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
3-(4-methoxyphenyl)-10,10-dioxothioxanthen-9-one |
InChI |
InChI=1S/C20H14O4S/c1-24-15-9-6-13(7-10-15)14-8-11-17-19(12-14)25(22,23)18-5-3-2-4-16(18)20(17)21/h2-12H,1H3 |
Clave InChI |
PDXDRFTVZSTCJV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4S3(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(9-Bromo-2-oxo-2lambda~5~-benzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B14186972.png)
![1,1'-Methylenebis{3-[(E)-phenyldiazenyl]-1,3-diazepane}](/img/structure/B14186979.png)




![N,N-Dipropyl-3,4-bis[(trimethylsilyl)oxy]cyclohex-3-en-1-amine](/img/structure/B14187016.png)
![2-Methyl-3-[(2-phenylethyl)amino]propanoic acid](/img/structure/B14187030.png)



![3,6-Bis{[(furan-2-yl)methyl]sulfanyl}-4-methylbenzene-1,2-diol](/img/structure/B14187051.png)
